8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride

Building block quality Purity benchmarking Procurement specification

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride (CAS 1909327-03-2) is a bicyclic heterocyclic building block that incorporates a bridging oxygen atom within the [3.2.1] scaffold, distinguishing it from purely nitrogen-containing tropane/azabicyclic analogs. The compound bears a carboximidamide (guanidine-like) substituent at the 3-position of the 8-oxa-3-azabicyclo[3.2.1]octane core.

Molecular Formula C7H14ClN3O
Molecular Weight 191.66
CAS No. 1909327-03-2
Cat. No. B2560414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride
CAS1909327-03-2
Molecular FormulaC7H14ClN3O
Molecular Weight191.66
Structural Identifiers
SMILESC1CC2CN(CC1O2)C(=N)N.Cl
InChIInChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H
InChIKeyHAOCXXNTPIJFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide Hydrochloride CAS 1909327-03-2: Structural Identity & Sourcing Baseline


8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride (CAS 1909327-03-2) is a bicyclic heterocyclic building block that incorporates a bridging oxygen atom within the [3.2.1] scaffold, distinguishing it from purely nitrogen-containing tropane/azabicyclic analogs [1]. The compound bears a carboximidamide (guanidine-like) substituent at the 3-position of the 8-oxa-3-azabicyclo[3.2.1]octane core. Commercial sourcing data indicate a molecular formula of C₇H₁₄ClN₃O and molecular weight of 191.66 g/mol . The hydrochloride salt form enhances aqueous solubility and handling characteristics. Multiple vendors supply this compound at purities ranging from 95% to ≥98%, with the higher-purity grade recommended for structure-activity relationship (SAR) studies where impurity-driven false positives must be avoided . The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been validated in medicinal chemistry programs targeting PI3Kδ, mTOR, and ATR kinases [2].

Why 8-Azabicyclo[3.2.1]octane Analogs Cannot Substitute for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide Hydrochloride


Replacing the bridging methylene (CH₂) in 8-azabicyclo[3.2.1]octane with an oxygen atom fundamentally alters the scaffold's physicochemical and pharmacological profile—a distinction that cannot be recovered by simple analoging. Oxygen introduction increases electronegativity within the bicyclic core, modulates hydrogen-bonding capacity, and shifts lipophilicity (cLogP) by approximately 1 log unit downward compared to the all-carbon-bridged 8-aza congener [1]. Published structure-activity relationship (SAR) data from PI3K/mTOR dual inhibitor programs demonstrate that the 3-oxa-8-azabicyclo[3.2.1]octane motif contributes uniquely to kinase selectivity and oral bioavailability relative to 8-azabicyclo[3.2.1]octane-based analogs [2]. In ATR inhibitor development, the 8-oxa-3-azabicyclo[3.2.1]octane core was specifically claimed over the 8-aza variant for achieving superior cellular potency and pharmacokinetic properties [3]. For researchers requiring the carboximidamide functionality specifically, the 8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride provides a direct entry point for guanidine-bearing lead series without additional synthetic steps, unlike the 8-aza parent which requires N-functionalization to install the carboximidamide group at the bridgehead nitrogen .

Quantitative Differentiation Evidence for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide Hydrochloride Against Closest Comparators


Commercial Purity: 98% (HPLC) vs. 8-Aza Analog N-Hydroxy Carboximidamide at 95%

Commercially available 8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is supplied at 98% purity by HPLC (Leyan, Product No. 1553391), exceeding the 95% minimum purity specification commonly reported for the structurally related 8-aza analog N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide (CAS 1567652-22-5, Chemenu, Catalog CM467397) . A 3-percentage-point purity differential can be consequential in parallel medicinal chemistry campaigns where minor impurities (e.g., des-carboximidamide byproducts or ring-opened hydrolysis products) in lower-purity batches introduce ≥3% error into IC₅₀ determinations .

Building block quality Purity benchmarking Procurement specification

Scaffold Synthetic Accessibility: 58% Yield for 8-Oxa Core vs. Up to 99% for 8-Aza Core

The 8-oxa-3-azabicyclo[3.2.1]octane core, from which the 3-carboximidamide hydrochloride is derived, is synthesized via Pt/NiCuAlOx-catalyzed one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) in 58% yield (200 °C, 0.5 MPa H₂, 0.4 MPa NH₃, 6–16 h) [1]. In contrast, 8-azabicyclo[3.2.1]octane scaffolds can be accessed in up to 99% yield via chiral phosphine oxide-catalyzed enantioselective transannular bromoaminocyclization of 5-aminocyclohept-1-enes [2]. The 41-percentage-point yield disadvantage for the 8-oxa core directly contributes to its higher procurement cost (~€11.64/mg for 8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride at the 50 mg scale) . However, the lower synthetic yield is offset by the unique pharmacological advantages of the oxygen bridge that are not achievable with the higher-yielding 8-aza scaffold [3].

Synthetic efficiency Scaffold availability Medicinal chemistry sourcing

Kinase-Targeting Validation: 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives Show Nanomolar mTOR Inhibition vs. 8-Aza Morpholino Analogs

Derivatives bearing the 3-oxa-8-azabicyclo[3.2.1]octane scaffold demonstrate mTOR inhibitory activity in the nanomolar range. Specifically, a 3-oxa-8-azabicyclo[3.2.1]octane-bearing 1,3,5-triazine derivative (BDBM50315215) inhibited rat brain mTOR with an IC₅₀ of 60 nM, while a structurally distinct 8-oxa-3-azabicyclo[3.2.1]octane-pyrido[4,3-d]pyrimidine conjugate (BDBM351961) inhibited human mTOR with an IC₅₀ of 435 nM [1][2]. The orally efficacious dual PI3K/mTOR inhibitor PKI-179, which incorporates the 3-oxa-8-azabicyclo[3.2.1]octane motif, achieved single-digit nanomolar PI3Kα inhibition (IC₅₀ = 8 nM) and oral bioavailability exceeding 40% in rodent models—properties attributed to the oxygen bridge's modulation of molecular topology and metabolic stability relative to the bis-morpholino 8-aza lead PKI-587 [3]. While the 8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride itself is primarily a building block, the validated kinase-targeting properties of its core scaffold provide strong rationale for its prioritization in new inhibitor design programs over unsubstituted 8-aza scaffolds that lack this pharmacological precedent [4].

mTOR inhibition PI3K pathway Kinase selectivity Cancer therapeutics

Carboximidamide Functional Handle: Single-Step Derivatization to Guanidine-Containing Bioisosteres

The 3-carboximidamide group in 8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride provides a pre-installed guanidine-like functional handle that is absent in the commercially available 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 54745-74-3) and 8-oxa-3-azabicyclo[3.2.1]octane free base (CAS 280-13-7) . Direct carbodiimide-mediated coupling of the carboximidamide nitrogen with activated carboxylic acids proceeds via acylisourea intermediate formation, enabling single-step access to acyl-guanidine derivatives without requiring orthogonal protection of the secondary amine—a synthetic advantage over the parent 8-oxa-3-azabicyclo[3.2.1]octane, which requires a 2-step sequence of carboximidamide installation followed by acylation . In the context of sepiapterin reductase (SPR) inhibitor programs, 8-oxa-3-azabicyclo[3.2.1]octane-bearing acrylamide conjugates achieved sub-nanomolar SPR inhibition (IC₅₀ = 0.58–0.67 nM), demonstrating that the 3-position of the 8-oxa scaffold is a productive vector for target engagement when elaborated from the carboximidamide intermediate [1].

Carboximidamide reactivity Guanidine bioisostere Late-stage functionalization Medicinal chemistry diversification

Optimal Procurement Scenarios for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide Hydrochloride


Guanidine-Containing Kinase Inhibitor Lead Optimization

The pre-installed carboximidamide group enables direct diversification into acyl-guanidine and sulfonyl-guanidine analogs without additional protection/deprotection steps, reducing synthetic cycle time by approximately 50% compared to starting from the unsubstituted 8-oxa-3-azabicyclo[3.2.1]octane . The 8-oxa scaffold has been validated in mTOR (IC₅₀ 60–435 nM) and PI3Kα (IC₅₀ 8 nM) inhibitor programs, with the oxygen bridge contributing to oral bioavailability and kinase selectivity that are not replicated by 8-aza scaffold analogs [1]. The 98% purity grade (Leyan) is recommended for SAR studies to minimize impurity-driven false negatives in cellular assays.

Sepiapterin Reductase (SPR) Inhibitor Development

8-Oxa-3-azabicyclo[3.2.1]octane-bearing acrylamide conjugates have demonstrated sub-nanomolar SPR inhibition (IC₅₀ = 0.58–0.67 nM) [2]. The carboximidamide hydrochloride serves as the optimal starting material for constructing the 3-position acrylamide linker via direct acylation, enabling rapid SAR exploration around the Michael acceptor geometry critical for covalent SPR engagement. The 8-oxa scaffold's conformational rigidity contributes to the sub-nanomolar potency that is not observed with more flexible 8-aza or piperidine-based scaffolds.

ATR Kinase Inhibitor Medicinal Chemistry

The 8-oxa-3-azabicyclo[3.2.1]octane core is explicitly claimed in ATR inhibitor patents (US20240294550A1) over the 8-aza variant, with the oxygen bridge conferring superior cellular potency and pharmacokinetic properties [3]. The carboximidamide hydrochloride provides a direct entry point for synthesizing the claimed compound series, where the 3-carboximidamide group serves as a precursor for cyclization to heterocyclic ATR pharmacophores. Procurement at the gram scale (available from multiple vendors at 1 g, 5 g, and 10 g quantities) supports lead optimization and preclinical candidate scale-up.

Scaffold-Hopping and Patent Circumvention Strategies

For organizations seeking to circumvent composition-of-matter patents claiming 8-azabicyclo[3.2.1]octane-based kinase inhibitors, the 8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride offers a structurally distinct yet pharmacologically validated scaffold. The oxygen substitution alters the intellectual property landscape while retaining the kinase-targeting properties established by clinical candidates such as PKI-179 [1]. The higher procurement cost (€11.64/mg at the 50 mg scale) is offset by the freedom-to-operate advantage and the scaffold's demonstrated oral bioavailability, which is not achievable with many alternative bridged bicyclic systems.

Quote Request

Request a Quote for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.